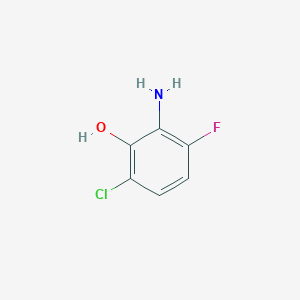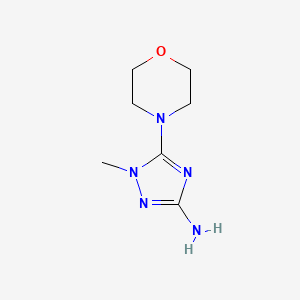
2,2-Diamino-4-(2-hydroxyethoxymethylimino)-1,3-oxazolidin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Diamino-4-(2-hydroxyethoxymethylimino)-1,3-oxazolidin-5-one is a chemical compound known for its unique structure and properties It is often studied in the context of its formation as a degradation product of acyclovir, an antiviral medication
準備方法
Synthetic Routes and Reaction Conditions
2,2-Diamino-4-(2-hydroxyethoxymethylimino)-1,3-oxazolidin-5-one can be synthesized through the photodegradation of acyclovir in aqueous solutions. The process involves exposing an aqueous solution of acyclovir in phosphate buffer (pH 7) to light of wavelength greater than 270 nm under aerobic conditions . This results in the formation of several degradation products, including this compound .
Industrial Production Methods
Currently, there are no widely established industrial production methods for this compound. Its production is primarily limited to laboratory-scale synthesis for research purposes.
化学反応の分析
Types of Reactions
2,2-Diamino-4-(2-hydroxyethoxymethylimino)-1,3-oxazolidin-5-one undergoes various chemical reactions, including oxidation and substitution reactions. These reactions are typically studied to understand the compound’s stability and reactivity under different conditions.
Common Reagents and Conditions
The photodegradation of acyclovir, which leads to the formation of this compound, involves the use of light as a reagent. The reaction conditions include an aqueous solution of acyclovir in phosphate buffer (pH 7) and exposure to light of wavelength greater than 270 nm .
Major Products Formed
The major products formed from the photodegradation of acyclovir include this compound, (2-hydroxyethoxy)methyl spiroiminodihydantoin, and (2-hydroxyethoxy)methyl(amino)-2-imino-1,2-dihydroimidazole-5-one .
科学的研究の応用
2,2-Diamino-4-(2-hydroxyethoxymethylimino)-1,3-oxazolidin-5-one has several scientific research applications:
Chemistry: It is studied for its unique chemical structure and reactivity, providing insights into the behavior of similar compounds.
Biology: The compound’s formation as a degradation product of acyclovir makes it relevant in the study of antiviral drug stability and degradation pathways.
Medicine: Understanding the degradation products of antiviral drugs like acyclovir can help in developing more stable and effective medications.
Industry: While not widely used industrially, the compound’s study can contribute to the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,2-diamino-4-(2-hydroxyethoxymethylimino)-1,3-oxazolidin-5-one is primarily related to its formation through the photodegradation of acyclovir. The process involves the absorption of light by acyclovir, leading to the formation of reactive intermediates that subsequently form the compound . The molecular targets and pathways involved in this process are linked to the photochemical reactions of acyclovir.
類似化合物との比較
2,2-Diamino-4-(2-hydroxyethoxymethylimino)-1,3-oxazolidin-5-one can be compared with other degradation products of acyclovir, such as:
- (2-hydroxyethoxy)methyl spiroiminodihydantoin
- (2-hydroxyethoxy)methyl(amino)-2-imino-1,2-dihydroimidazole-5-one
These compounds share similar formation pathways but differ in their chemical structures and properties. The uniqueness of this compound lies in its specific oxazolidinone ring structure, which imparts distinct chemical and physical properties.
特性
分子式 |
C6H12N4O4 |
|---|---|
分子量 |
204.18 g/mol |
IUPAC名 |
2,2-diamino-4-(2-hydroxyethoxymethylimino)-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C6H12N4O4/c7-6(8)10-4(5(12)14-6)9-3-13-2-1-11/h11H,1-3,7-8H2,(H,9,10) |
InChIキー |
OFTAYMTWBNJBPB-UHFFFAOYSA-N |
正規SMILES |
C(COCN=C1C(=O)OC(N1)(N)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


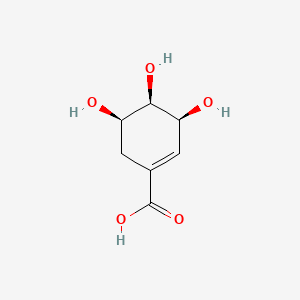
![Ethanone, 1-[4-(diethylamino)phenyl]-2-phenyl-](/img/structure/B13405976.png)


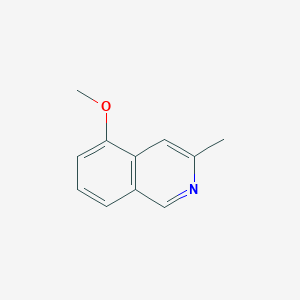
![(2-Fluoro-benzyl)-[4-(1H-pyrrolo[2,3-b]pyridin-4-yl)-benzyl]-amine](/img/structure/B13406009.png)

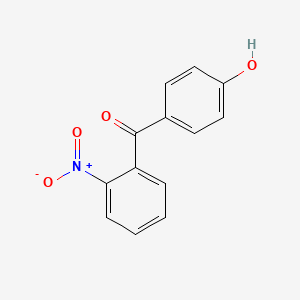
![2-Amino-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B13406029.png)

![methyl [(1R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate](/img/structure/B13406063.png)

